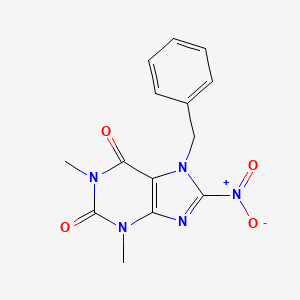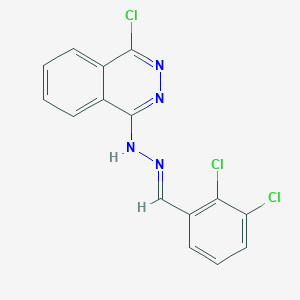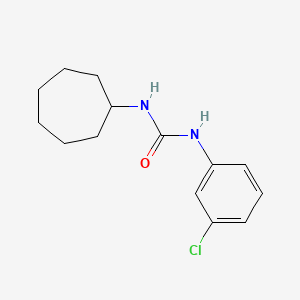
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is a complex organic compound with the molecular formula C22H20ClN3O2S. This compound is known for its unique chemical structure, which combines a benzaldehyde moiety with a thiosemicarbazone group, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone typically involves a multi-step process:
Formation of 4-((4-Chlorobenzyl)oxy)benzaldehyde: This intermediate is synthesized by reacting 4-chlorobenzyl bromide with 4-hydroxybenzaldehyde in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide.
Formation of Thiosemicarbazone: The intermediate 4-((4-Chlorobenzyl)oxy)benzaldehyde is then reacted with 4-methoxyphenylthiosemicarbazide in ethanol under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: 4-((4-Chlorobenzyl)oxy)benzoic acid.
Reduction: 4-((4-Chlorobenzyl)oxy)benzyl alcohol.
Substitution: 4-((4-Iodobenzyl)oxy)benzaldehyde.
Applications De Recherche Scientifique
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The thiosemicarbazone group is known to chelate metal ions, which can inhibit metalloenzymes and disrupt cellular processes. Additionally, the compound may interact with cellular proteins and DNA, leading to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(3-methylphenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-((4-Chlorobenzyl)oxy)benzaldehyde N-ethylthiosemicarbazone
Uniqueness
4-((4-Chlorobenzyl)oxy)benzaldehyde N-(4-methoxyphenyl)thiosemicarbazone is unique due to the presence of the 4-methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Propriétés
Numéro CAS |
767305-68-0 |
|---|---|
Formule moléculaire |
C22H20ClN3O2S |
Poids moléculaire |
425.9 g/mol |
Nom IUPAC |
1-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C22H20ClN3O2S/c1-27-20-12-8-19(9-13-20)25-22(29)26-24-14-16-4-10-21(11-5-16)28-15-17-2-6-18(23)7-3-17/h2-14H,15H2,1H3,(H2,25,26,29)/b24-14+ |
Clé InChI |
XMDZHFHECJKLGJ-ZVHZXABRSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
SMILES canonique |
COC1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-((E)-3-Phenyl-allylsulfanyl)-5-(3,4,5-trimethoxy-phenyl)-[1,2,4]triazol-4-ylamine](/img/structure/B12030167.png)
![3-[3-(Methylsulfanyl)phenyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12030179.png)
![3-[(2-Fluorophenyl)methylthio]-4-(4-methylphenyl)-5-(4-pyridyl)-1,2,4-triazole](/img/structure/B12030181.png)

![(5E)-5-(4-fluorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12030192.png)

![2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-(4-isopropylphenyl)methylidene]acetohydrazide](/img/structure/B12030212.png)

![N-(2-ethoxyphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12030220.png)


![5-(4-butoxyphenyl)-3-hydroxy-1-(3-methoxypropyl)-4-({4-[(4-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12030230.png)

